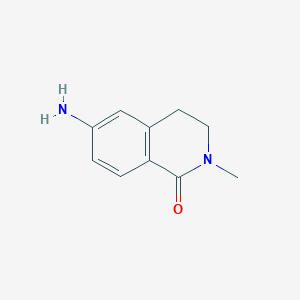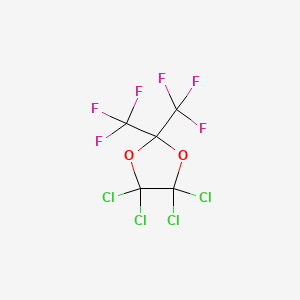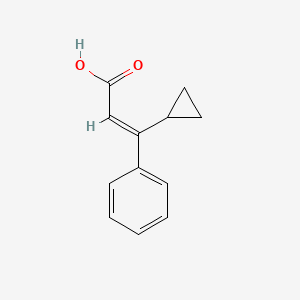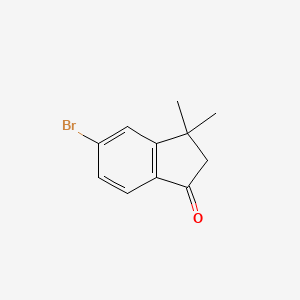
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 . The IUPAC name for this compound is 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one .
Molecular Structure Analysis
The molecular structure of “5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” consists of a bromine atom attached to the 5th carbon of the indenone ring. The 3rd carbon of the ring is substituted with two methyl groups .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . For more detailed physical and chemical properties, please refer to its Material Safety Data Sheet (MSDS) or consult a reliable source.Applications De Recherche Scientifique
Pharmaceutical Development
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in the development of drugs targeting specific biological pathways. For instance, it can be used in the creation of anti-inflammatory and analgesic agents due to its potential to interact with specific enzymes and receptors .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of complex molecular structures. It serves as an intermediate in the synthesis of more elaborate organic molecules, facilitating the creation of compounds with significant biological activity. Its bromine atom provides a reactive site for further chemical modifications .
Material Science
In material science, 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is used in the development of novel materials with specific properties. It can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials for industrial use .
Chemical Research
The compound is frequently employed in chemical research as a reagent for various reactions. Its structure allows it to participate in a range of chemical transformations, making it a versatile tool in the study of reaction mechanisms and the development of new synthetic methodologies .
Analytical Chemistry
The compound is also used in analytical chemistry for the development of new analytical techniques and methods. Its unique chemical properties make it a useful standard or reference material in the calibration of analytical instruments and the validation of analytical methods.
These applications highlight the versatility and importance of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in various fields of scientific research. Each application leverages its unique chemical properties to advance knowledge and technology in different domains.
Sigma-Aldrich Ambeed Ambeed Sigma-Aldrich : Ambeed : Sigma-Aldrich : Ambeed : Sigma-Aldrich
Safety and Hazards
According to the safety information provided, the compound has the following hazard statements: H302-H315-H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIGYOCYIUJCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241664 | |
| Record name | 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
67159-85-7 | |
| Record name | 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67159-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

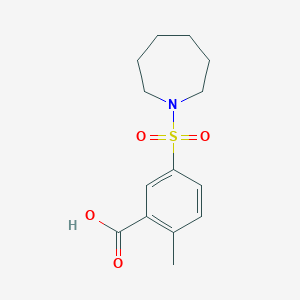


![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)
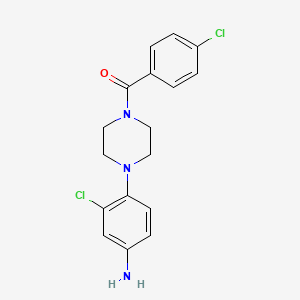
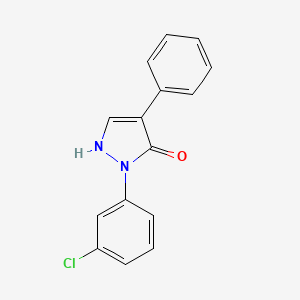
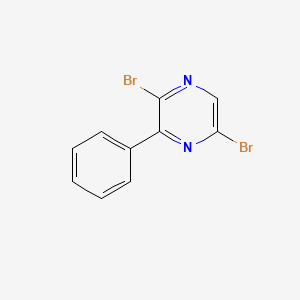

![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)
